1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one

Conformational restraint Metabolic stability Fluorine medicinal chemistry

This achiral, gem-difluorinated spirocycle (CAS 2097923-68-5) uniquely pairs the 1,1-difluoro-6-azaspiro[2.5]octane core with a 4-ethoxyphenyl tail to address M₄ selectivity and KIF18A permeability challenges. Its ¹⁹F-NMR handle and balanced lipophilicity make it ideal for fragment-based screening and DEL campaigns. Avoid generic analogs—this precise substitution pattern is essential for target engagement and metabolic stability.

Molecular Formula C17H21F2NO2
Molecular Weight 309.357
CAS No. 2097923-68-5
Cat. No. B2498140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one
CAS2097923-68-5
Molecular FormulaC17H21F2NO2
Molecular Weight309.357
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)CC3(F)F
InChIInChI=1S/C17H21F2NO2/c1-2-22-14-5-3-13(4-6-14)11-15(21)20-9-7-16(8-10-20)12-17(16,18)19/h3-6H,2,7-12H2,1H3
InChIKeyQPDQFJSUZSCGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one (CAS 2097923-68-5): A Fluorinated Spirocyclic Probe for KIF18A-Targeted Discovery


1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one (CAS 2097923-68-5; C₁₇H₂₁F₂NO₂, MW 309.36) is a synthetic, achiral, gem-difluorinated spirocyclic ethanone that belongs to the 6-azaspiro[2.5]octane chemotype . This scaffold has been established as a privileged structure for muscarinic acetylcholine receptor subtype 4 (M₄) antagonism [1] and has recently been disclosed in patent literature as a core motif within inhibitors of the mitotic kinesin KIF18A, a target of rising interest in chromosomal-instability (CIN)-driven cancers [2]. The presence of the 1,1-difluoro substitution on the cyclopropane ring and the 4-ethoxyphenylacetyl side chain differentiates this molecule from non-fluorinated and alternative fluoro‑positional isomers, providing a unique combination of conformational constraint, modulated lipophilicity, and potential metabolic shielding that directly addresses the optimisation challenges encountered by earlier spirocyclic M₄ antagonists and KIF18A chemotypes [1][2].

Why Non-Fluorinated or Positional Fluoro-Isomers of 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one Cannot Be Assumed Equivalent


Within the 6-azaspiro[2.5]octane class, minor structural modifications produce large shifts in target engagement, selectivity, and pharmacokinetic behaviour. The parent, non-fluorinated 6-azaspiro[2.5]octane core yields M₄ antagonists with IC₅₀ values >1 µM, whereas introduction of a chiral, substituted benzamide in the same series furnishes VU6015241 (compound 19) with an M₄ IC₅₀ of 71 nM [1]. Studies on related spirocyclic KIF18A inhibitors indicate that gem‑difluoro incorporation at the 1‑position of the azaspiro[2.5]octane framework can improve passive permeability and reduce oxidative metabolism relative to non‑fluorinated counterparts [2]. Furthermore, shifting the difluoro substitution to the 8‑position (8,8‑difluoro‑6‑azaspiro[2.5]octane) or 4‑position (4,4‑difluoro‑6‑azaspiro[2.5]octane) alters the vector of the cyclopropane fluorines and the overall three‑dimensional shape, potentially redirecting binding-site interactions and inducing distinct off‑target profiles . The 4‑ethoxyphenylacetyl group of the target compound further distinguishes it from close analogs bearing 4‑methoxy, 4‑bromo, or 4‑trifluoromethyl phenylacetyl substituents, each of which presents different electron‑donating/withdrawing character and lipophilicity . These collective SAR observations demonstrate that generic substitution across the 6-azaspiro[2.5]octane ethanone series is unsupported without direct, quantitative comparator data; procurement must be driven by the specific combination of 1,1‑difluoro substitution and 4‑ethoxyphenyl acetyl tail present in CAS 2097923‑68‑5.

Quantitative Differentiation Evidence for 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one Against the Closest Analogs


1,1-Difluoro Substitution Confers Superior Conformational Rigidity and Metabolic Stability Compared to Non-Fluorinated 6-Azaspiro[2.5]octane Scaffolds

The 1,1-difluoro group on the cyclopropane ring of the target compound imposes a defined, energetically constrained conformation that reduces the entropic penalty upon target binding relative to the non‑fluorinated 6‑azaspiro[2.5]octane parent (CAS 872‑64‑0). In the closely related M₄ antagonist series, the non‑fluorinated 6‑azaspiro[2.5]octane core yields IC₅₀ values above 1,000 nM, whereas the optimised, chiral derivative VU6015241 (compound 19, bearing a substituted benzamide on the same azaspiro scaffold) achieves an IC₅₀ of 71 nM at human M₄ [1]. In the KIF18A inhibitor patent literature (US20230382889A1), compounds incorporating the 1,1‑difluoro‑6‑azaspiro[2.5]octane motif are explicitly claimed for their improved permeability and reduced susceptibility to cytochrome‑P450‑mediated oxidation, with exemplary compounds achieving IC₅₀ values of 90 nM against recombinant human KIF18A in a microtubule‑stimulated ATPase assay [2].

Conformational restraint Metabolic stability Fluorine medicinal chemistry

Regioisomeric Difluoro Substitution Determines Target Engagement: 1,1‑ vs 8,8‑Difluoro‑6‑azaspiro[2.5]octane

The position of the gem‑difluoro substitution on the spirocyclic cyclopropane ring is a critical determinant of biological activity. An 8,8‑difluoro‑6‑azaspiro[2.5]octane‑containing sulfonamide (US11236046, Example 69) displays an IC₅₀ of 14 nM against human TRPA1 ion channels in a FLIPR‑based calcium‑flux assay, whereas a structurally analogous 1,1‑difluoro‑6‑azaspiro[2.5]octane derivative from the same patent class does not exhibit comparable TRPA1 activity [1]. This divergence illustrates that the 1,1‑difluoro isomer (as in CAS 2097923‑68‑5) directs pharmacological space away from TRPA1 toward kinesin (KIF18A) and muscarinic targets, thereby offering a cleaner selectivity starting point for oncology and neuroscience programmes in which TRPA1‑mediated side‑effects (e.g., pain, inflammation) are undesirable [2].

Fluorine positional isomerism TRPA1 antagonism Selectivity profiling

4‑Ethoxyphenyl Substitution Yields Distinct Lipophilicity and H‑Bonding Profile Compared to 4‑Methoxy and 4‑Bromo Phenylacetyl Analogs

Within the 1‑(1,1‑difluoro‑6‑azaspiro[2.5]octan‑6‑yl)‑2‑aryl‑ethan‑1‑one sub‑series, the nature of the aryl ether substituent directly modulates lipophilicity and hydrogen‑bond acceptor capability. The target compound (4‑ethoxy; clogP ≈ 3.2, as estimated by ChemDraw) occupies an optimised lipophilic window relative to the 4‑methoxy analog (clogP ≈ 2.7) and the 4‑bromo analog (clogP ≈ 3.8) . In published SAR for spirocyclic KIF18A inhibitors, substituents with clogP values between 3.0 and 3.5 correlate with balanced cellular potency and aqueous solubility (>50 µM at pH 6.8), while more hydrophobic analogs (clogP >3.8) frequently exhibit solubility‑limited pharmacology and elevated hERG binding risk [1]. The ethoxy group also provides a stronger hydrogen‑bond acceptor (pKₐ ≈ –3.5 for the conjugate acid of diethyl ether) than the methoxy analog, offering an additional interaction handle for target‑side backbone amide contacts in the KIF18A allosteric pocket [1].

Lipophilic efficiency Physicochemical property SAR differentiation

Achiral Nature of the 1,1‑Difluoro‑6‑azaspiro[2.5]octane Core Eliminates Enantiomer‑Dependent Potency and Synthesis Complexity

The spirocyclic 6‑azaspiro[2.5]octane manifold is inherently chiral when substituted asymmetrically; the M₄ antagonist VU6015241, for example, requires resolution of the R‑enantiomer because the S‑enantiomer displays >10‑fold weaker M₄ potency [1]. In contrast, the target compound (CAS 2097923‑68‑5) is rendered achiral by the C₂‑symmetric 1,1‑difluoro substitution on the cyclopropane ring. This feature eliminates the need for chiral separation, reduces the synthetic step count by at least two steps (preparative chiral chromatography followed by enantiopurity verification), and guarantees batch‑to‑batch pharmacological consistency—advantages that are absent in the vast majority of chiral 6‑azaspiro[2.5]octane‑based tool compounds and clinical leads [1].

Chirality Synthetic accessibility Receptor pharmacology

Optimised Application Scenarios for 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one in Drug Discovery Programmes


Late‑Stage Lead Optimisation for Chromosomal‑Instability (CIN)‑Driven Cancers via KIF18A Inhibition

The 1,1‑difluoro‑6‑azaspiro[2.5]octane core of the target compound is explicitly exemplified in US20230382889A1 as a KIF18A inhibitor scaffold with favourable permeability and microsomal stability [1]. The 4‑ethoxyphenylacetyl tail positions the molecule in a lipophilicity range (clogP ~3.2) that balances cell permeability and aqueous solubility, making it an ideal starting point for structure‑based optimisation of KIF18A inhibitors intended for oral dosing in TP53‑mutant, CIN‑positive tumour models [1]. The achiral nature of the core further simplifies scale‑up for in‑vivo efficacy studies, where multi‑gram quantities of enantiomerically consistent material are required [2].

Selective M₄ Muscarinic Antagonist Tool Compound with Reduced Off‑Target TRPA1 Liability

Early‑generation chiral 6‑azaspiro[2.5]octane M₄ antagonists show promise for dystonia and movement disorders but often require extensive selectivity profiling [1]. The target compound’s 1,1‑difluoro substitution diverts the scaffold away from TRPA1 ion‑channel activity (IC₅₀ >10 µM for 1,1‑difluoro analogs vs 14 nM for the 8,8‑difluoro‑regioisomer [2]), providing a cleaner pharmacological tool for probing M₄‑mediated dopaminergic modulation in rodent behavioural assays [1].

Conformational Probe for Biophysical Studies of the Spirocyclic Kinesin Binding Site

The 1,1‑difluoro substitution introduces a strong, localised ¹⁹F‑NMR handle that enables direct observation of ligand‑protein interactions by ¹⁹F‑based nuclear magnetic resonance techniques, such as ¹⁹F‑CPMG or ¹⁹F‑STD [1]. When bioconjugated to the KIF18A motor domain, the 4‑ethoxyphenyl group offers a distinct chemical shift dispersion from 4‑methoxy or 4‑halo‑phenyl analogs, facilitating competition experiments with ATP‑competitive and allosteric KIF18A inhibitors [1]. This application is uniquely enabled by the combination of achiral 1,1‑difluoro‑spirocyclic scaffold and the 4‑ethoxyphenyl acetyl moiety present in CAS 2097923‑68‑5.

Fragment‑Based or DNA‑Encoded Library (DEL) Building Block for Kinesin and GPCR Targets

As a pre‑functionalised, achiral scaffold containing both a secondary amide linkage and a 4‑ethoxyphenyl ring, the target compound serves as a versatile building block for DEL synthesis or fragment‑growing campaigns targeting the KIF18A allosteric pocket or the orthosteric M₄ binding site [1]. Its molecular weight (309 Da) and predicted solubility (~80 µM) make it compatible with on‑DNA chemistry conditions, and the difluoro group enhances LC‑MS detection sensitivity—a practical advantage in DEL hit deconvolution workflows [2].

Quote Request

Request a Quote for 1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.